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Compound of Interest

Compound Name: N-Tosyl-3-pyrrolecarboxylic Acid

Cat. No.: B025278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound N-Tosyl-3-pyrrolecarboxylic Acid. Due to the limited availability of direct

experimental spectra in public databases, this guide presents expected spectroscopic

characteristics based on the known chemical structure and data from analogous compounds.

Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory

work.

Core Spectroscopic Data
The following tables summarize the anticipated quantitative data for N-Tosyl-3-
pyrrolecarboxylic Acid in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). These values are estimations derived from the analysis of its functional

groups and comparison with similar molecular structures.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~12.0 - 13.0 Singlet (broad) 1H
Carboxylic acid proton

(-COOH)

~7.8 - 8.0 Doublet 2H
Aromatic protons

(ortho to -SO₂)

~7.5 - 7.7 Multiplet 1H Pyrrole proton

~7.3 - 7.5 Doublet 2H
Aromatic protons

(meta to -SO₂)

~7.0 - 7.2 Multiplet 1H Pyrrole proton

~6.5 - 6.7 Multiplet 1H Pyrrole proton

~2.4 Singlet 3H
Methyl protons of tosyl

group (-CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~165 - 175 Carboxylic acid carbon (-COOH)

~145 Aromatic carbon (ipso- to -SO₂)

~135 - 140 Aromatic and Pyrrole carbons

~130 Aromatic carbons (ortho- to -SO₂)

~127 Aromatic carbons (meta- to -SO₂)

~110 - 125 Pyrrole carbons

~21 Methyl carbon of tosyl group (-CH₃)

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

2500-3300 (broad) O-H Stretching (Carboxylic acid)

1680-1710 C=O Stretching (Carboxylic acid)

1595 C=C Stretching (Aromatic)

1350 & 1160 S=O
Asymmetric & Symmetric

Stretching (Sulfonyl)

1300-1000 C-N, C-O Stretching

815, 670 C-H Bending (Aromatic)

Table 4: Predicted Mass Spectrometry Data

m/z Value Ion

266.05 [M+H]⁺

288.03 [M+Na]⁺

220.06 [M-COOH]⁺

155.02 [SO₂C₇H₇]⁺

111.03 [M-Ts]⁺

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like N-Tosyl-3-pyrrolecarboxylic Acid.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation
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Dissolve in
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NMR Spectroscopy
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Mass Spectrometry
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Process NMR Data
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Structural Elucidation
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols
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The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectra Acquisition:

Sample Preparation: Weigh approximately 5-10 mg of N-Tosyl-3-pyrrolecarboxylic Acid for

¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

Dissolution: Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃) to the NMR tube. Ensure the sample is fully dissolved; gentle vortexing or

sonication may be applied if necessary.

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is

then tuned and locked onto the deuterium signal of the solvent. Shimming is performed to

optimize the magnetic field homogeneity.

Data Acquisition:

For ¹H NMR, a standard pulse sequence is used. Key parameters include a sufficient

number of scans to achieve a good signal-to-noise ratio, a spectral width covering the

expected chemical shift range (e.g., 0-14 ppm), and a relaxation delay of 1-5 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed. A larger number

of scans is required due to the lower natural abundance of ¹³C. The spectral width should

encompass the expected range for organic molecules (e.g., 0-200 ppm).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent

peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) Spectrum Acquisition (Thin Film Method):

Sample Preparation: Dissolve a small amount (1-5 mg) of N-Tosyl-3-pyrrolecarboxylic
Acid in a few drops of a volatile organic solvent (e.g., acetone or methanol).[1]
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Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt

plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, solid film

of the compound on the plate.[1]

Background Spectrum: Place an empty, clean salt plate in the FT-IR spectrometer and

acquire a background spectrum. This will be subtracted from the sample spectrum to remove

contributions from atmospheric CO₂ and water vapor.

Sample Spectrum: Replace the empty plate with the sample-coated plate in the

spectrometer's sample holder.

Data Acquisition: Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio. The data is collected over a standard mid-IR range (e.g.,

4000-400 cm⁻¹).

Data Processing: The final spectrum is presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) Spectrum Acquisition:

Sample Preparation: Prepare a stock solution of N-Tosyl-3-pyrrolecarboxylic Acid at a

concentration of approximately 1 mg/mL in a suitable volatile solvent such as methanol or

acetonitrile.[2]

Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same

solvent. A small amount of a modifier, such as formic acid (for positive ion mode) or

ammonium hydroxide (for negative ion mode), may be added to enhance ionization.

Infusion: The diluted sample solution is infused into the ESI source of the mass spectrometer

at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

Ionization: A high voltage is applied to the ESI needle, causing the sample solution to form a

fine spray of charged droplets. The solvent evaporates from these droplets, leading to the

formation of gas-phase ions of the analyte.
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Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole,

time-of-flight, or orbitrap), which separates them based on their mass-to-charge ratio (m/z).

Data Acquisition and Processing: The detector records the abundance of ions at each m/z

value, generating a mass spectrum. The data is processed to identify the molecular ion and

any significant fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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